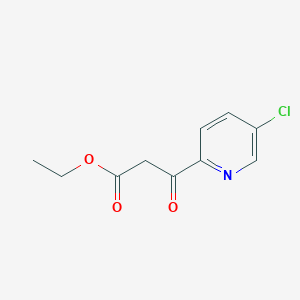

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride” is a compound that has a molecular weight of 265.1 . It’s a solid substance stored in an inert atmosphere at 2-8°C . Another related compound is “Ethyl 2-(5-chloropyridin-2-yl)acetate” which has a molecular weight of 199.64 .

Molecular Structure Analysis

The InChI code for “Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride” is 1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Facile Synthesis of Heterocyclic Compounds A study demonstrated the use of ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate in the facile one-pot synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This compound underwent conjugate addition and subsequent reactions to form novel monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines, showcasing its utility in creating complex heterocyclic structures (Latif, Rady, & Döupp, 2003).

Investigation into Polymorphism Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate was also instrumental in the investigation of polymorphism in pharmaceutical compounds, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. Spectroscopic and diffractometric techniques characterized two polymorphic forms, highlighting challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis of Pyrrole Derivatives Another research application involved the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, highlighting the compound's role in accessing a library of pyrrole derivatives, crucial for various pharmaceutical and agrochemical applications (Dawadi & Lugtenburg, 2011).

Chlorophyll Derivatives Study In the field of photophysics, ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate contributed to the synthesis of chlorophyll-a derivatives with pyridyl groups, aimed at understanding intramolecular π-conjugation and fluorescence properties. This research provides insights into the development of novel photosensitizers for applications in photodynamic therapy and solar energy conversion (Yamamoto & Tamiaki, 2015).

Anticancer Agent Synthesis The compound has been used in synthesizing potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and thiazines, demonstrating significant effects on the proliferation of cultured cells and suggesting its potential in the development of new therapeutic agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Cytotoxicity Studies Research also explored the synthesis and cytotoxicity of thieno[2,3-b]pyridine derivatives towards sensitive and multidrug-resistant leukemia cells, indicating the compound's utility in generating new chemotherapeutic options (Al-Trawneh et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCXRWTVYHMKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2766588.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)

![(E)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2766596.png)

![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)

![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)